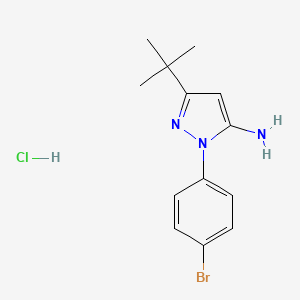
Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate is a complex organic compound that features a tert-butyl group, a chlorophenyl group, and a methoxy(methyl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 3-chlorophenyl intermediate.
Introduction of the Methoxy(methyl)amino Group: This step involves the reaction of the chlorophenyl intermediate with methoxy(methyl)amine under controlled conditions.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, improved reaction control, and higher yields compared to traditional batch processes .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy(methyl)amino group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methoxy(methyl)amino group can lead to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group results in the formation of alcohol derivatives.
Substitution: Substitution reactions can yield various substituted phenyl derivatives.
科学的研究の応用
Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tert-butyl (1-(4-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate: Similar structure with a different position of the chlorine atom.
Tert-butyl (1-(3-bromophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate: Similar structure with a bromine atom instead of chlorine.
Tert-butyl (1-(3-chlorophenyl)-3-(ethoxy(ethyl)amino)-3-oxopropyl)carbamate: Similar structure with an ethoxy(ethyl)amino group instead of methoxy(methyl)amino.
Uniqueness
Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
特性
CAS番号 |
1416438-23-7 |
|---|---|
分子式 |
C16H23ClN2O4 |
分子量 |
342.82 g/mol |
IUPAC名 |
tert-butyl N-[1-(3-chlorophenyl)-3-[methoxy(methyl)amino]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C16H23ClN2O4/c1-16(2,3)23-15(21)18-13(10-14(20)19(4)22-5)11-7-6-8-12(17)9-11/h6-9,13H,10H2,1-5H3,(H,18,21) |
InChIキー |
ADQRPVZNSLIGDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N(C)OC)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone](/img/structure/B15243794.png)

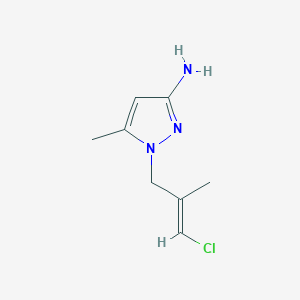
![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15243822.png)
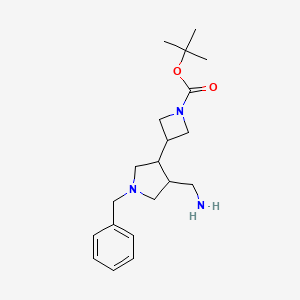
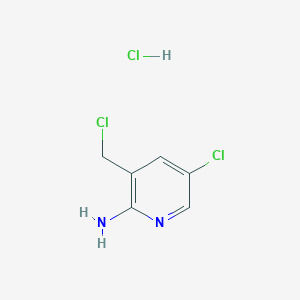

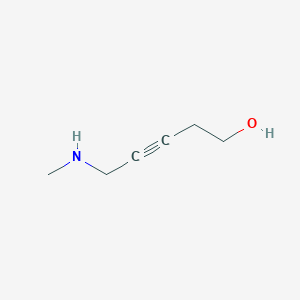
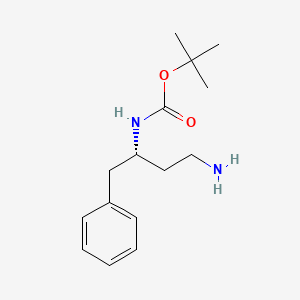

![1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15243862.png)
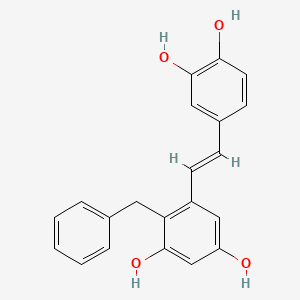
![2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B15243882.png)
